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Compound of Interest

Compound Name: Z-Thr-OBzl

Cat. No.: B554341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzyloxycarbonyl-L-threonine benzyl ester, also known as Z-L-threonine benzyl ester or N-

Cbz-L-threonine benzyl ester, is a pivotal intermediate in the field of synthetic organic

chemistry, particularly in peptide synthesis.[1][2] This doubly protected amino acid derivative

offers the strategic advantage of masking both the N-terminal amine with a benzyloxycarbonyl

(Z or Cbz) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. This dual

protection scheme is integral to the controlled, stepwise assembly of peptide chains, preventing

undesirable side reactions and preserving the stereochemical integrity of the threonine residue.

[2]

The benzyloxycarbonyl group provides robust protection under a variety of reaction conditions,

yet it can be selectively removed via catalytic hydrogenolysis.[1] Similarly, the benzyl ester is

stable during peptide coupling reactions and can be cleaved under similar hydrogenolytic

conditions. This compound is particularly valuable in solution-phase peptide synthesis and as a

building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase

peptide synthesis (SPPS).[1] Its unique structure, featuring a hydroxyl group on the side chain,

also allows for further chemical modifications, making it a versatile tool in the development of

complex peptides and pharmaceutical agents.[2]
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The following table summarizes the key physicochemical properties of Benzyloxycarbonyl-L-

threonine benzyl ester and its related precursors.

Property
Benzyloxycarbonyl
-L-threonine benzyl
ester

L-Threonine Benzyl
Ester
Hydrochloride

O-Benzyl-L-
threonine benzyl
ester oxalate

Systematic Name

Benzyl (2S,3R)-2-

(benzyloxycarbonylam

ino)-3-

hydroxybutanoate

Benzyl (2S,3R)-2-

amino-3-

hydroxybutanoate

hydrochloride

Benzyl (2S,3R)-3-

(benzyloxy)-2-

aminobutanoate

oxalate

Synonyms

Z-L-Thr-OBzl, N-Cbz-

L-threonine benzyl

ester

H-Thr-OBzl·HCl
H-L-Thr(Bzl)-

OBzl·oxalate

CAS Number 16250-16-9 33645-24-8[3] 15260-11-4[4]

Molecular Formula C19H21NO5 C11H16ClNO3 C20H23NO7·C2H2O4

Molecular Weight 343.37 g/mol [2] 245.70 g/mol [3] 389.41 g/mol [4]

Appearance
White to off-white

crystalline powder

White to almost white

powder/crystal[3]

White or off-white

powder[4]

Melting Point 82°C 128.0 to 132.0 °C 153 - 159 °C[4]

Optical Rotation
[a]D20 = -9.0 to -13.0°

(c=8, chloroform)
Not specified

[a]D20 = -22 ± 2º (c=1

in DMF)[4]

Purity >98.0% (HPLC) >98.0% (HPLC)[3] ≥ 98.5% (HPLC)[4]

Experimental Protocols
Synthesis of L-Threonine Benzyl Ester Hydrochloride
This protocol describes the esterification of L-threonine with benzyl alcohol in the presence of

thionyl chloride.

Materials:
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L-Threonine

Anhydrous benzyl alcohol

Thionyl chloride (SOCl₂)

Anhydrous diisopropyl ether or diethyl ether

Round-bottom flask

Magnetic stirrer

Reflux condenser

Ice bath

Drying tube (e.g., with calcium chloride)

Procedure:

Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a

clean, dry round-bottom flask equipped with a magnetic stir bar.

Cool the suspension to 0°C in an ice bath with continuous stirring.

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-

60 minutes in a well-ventilated fume hood.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 40-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature.

Precipitate the product by adding the reaction mixture to a larger volume of cold, anhydrous

diisopropyl ether or diethyl ether with vigorous stirring.

Collect the precipitated white solid by vacuum filtration.
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Wash the solid with several portions of the non-polar solvent to remove excess benzyl

alcohol and other impurities.

Dry the resulting white crystalline solid, L-Threonine benzyl ester hydrochloride, under

vacuum.

Synthesis of Benzyloxycarbonyl-L-threonine Benzyl
Ester
This protocol details the N-protection of L-threonine benzyl ester using benzyl chloroformate.

Materials:

L-Threonine benzyl ester hydrochloride

Benzyl chloroformate (Cbz-Cl)

Sodium carbonate or Sodium bicarbonate

Dichloromethane (DCM) or Ethyl acetate

Water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Separatory funnel

Rotary evaporator

Procedure:

Dissolve L-Threonine benzyl ester hydrochloride (1 equivalent) in a mixture of water and a

suitable organic solvent such as dichloromethane or ethyl acetate.

Cool the solution in an ice bath.
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Add a base such as sodium carbonate or sodium bicarbonate (2.5 equivalents) in portions to

neutralize the hydrochloride and create a basic environment.

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred, cooled

solution.

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

Monitor the reaction for completion using TLC.

Once complete, transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

Purify the crude product by recrystallization or silica gel column chromatography to yield

pure Benzyloxycarbonyl-L-threonine benzyl ester.

Peptide Coupling using Benzyloxycarbonyl-L-threonine
Benzyl Ester
This protocol outlines the coupling of a Boc-protected amino acid with the deprotected amino

group of a threonine derivative, illustrating the use of the title compound's precursor in peptide

synthesis.

Materials:

Boc-protected amino acid (e.g., Boc-Ala-OH)

L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl)

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a reaction vessel, dissolve L-Threonine benzyl ester hydrochloride (1.0 equivalent) in

anhydrous DMF or DCM.

Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20

minutes at room temperature to liberate the free amine.

In a separate vessel, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1

equivalents) in anhydrous DMF or DCM.

Cool the Boc-amino acid solution to 0°C in an ice-water bath and add DCC or DIC (1.1

equivalents). Stir the mixture at 0°C for 30-45 minutes. A white precipitate of

dicyclohexylurea (DCU) may form if DCC is used.

If DCC was used, filter the mixture to remove the DCU, and add the filtrate to the neutralized

L-Threonine benzyl ester solution. If DIC was used, the solution can be added directly.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by TLC or HPLC.

Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude protected dipeptide by silica gel column chromatography or recrystallization.
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Caption: Synthesis workflow for Benzyloxycarbonyl-L-threonine benzyl ester.
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Caption: Workflow for dipeptide synthesis using a threonine benzyl ester derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Benzyloxycarbonyl-L-
threonine Benzyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554341#benzyloxycarbonyl-l-threonine-benzyl-ester-
introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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